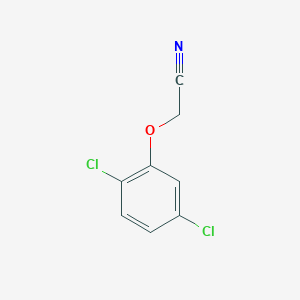

2-(2,5-Dichlorophenoxy)acetonitrile

Description

Contextualization within Halogenated Phenoxyacetonitriles and Related Compounds

2-(2,5-Dichlorophenoxy)acetonitrile belongs to the family of halogenated phenoxyacetonitriles. These are organic molecules characterized by a central phenoxy group (a phenyl ring attached to an oxygen atom) which is substituted with one or more halogen atoms and linked to an acetonitrile (B52724) group (-CH₂C≡N). The nature, number, and position of the halogen atoms on the aromatic ring can significantly influence the compound's physicochemical properties, reactivity, and biological activity. researchgate.netnih.gov

This compound is structurally related to the widely known and extensively researched class of chlorophenoxy herbicides, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D). byjus.com Like this compound, 2,4-D features a dichlorinated phenyl ring attached to an oxygen atom. However, it terminates in a carboxylic acid group instead of a nitrile group. nih.gov This difference is significant, as the nitrile group can serve as a precursor to other functional groups or participate in different types of chemical reactions. The study of compounds like 2,4-D and its various salt and ester derivatives provides a valuable comparative framework for understanding dichlorophenoxy structures. cdc.gov

The broader category of halogenated compounds is critical in numerous scientific fields, serving as intermediates in organic synthesis, as solvents, and in the development of materials with specific properties like flame retardancy. researchgate.net Research into novel halogenated heterocycles, for instance, continues to be an active area, with applications in medicinal chemistry. nih.gov

Theoretical Frameworks in Investigating the Chemical Compound

Investigating a specific molecule like this compound, for which experimental data may be sparse, often relies heavily on theoretical and computational chemistry. These frameworks allow for the prediction of molecular structure, properties, and reactivity.

Quantum Chemical Methods: Density Functional Theory (DFT) is a powerful tool used to model the electronic structure of phenoxyacetic acid derivatives and related compounds. nih.gov DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can determine optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com The energy gap between the HOMO and LUMO can provide insights into the molecule's kinetic stability and chemical reactivity. nih.gov Computational studies on 2,4-D have successfully modeled its hydrolysis and crystal structure, demonstrating the utility of these methods. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or other properties. jmaterenvironsci.comnih.gov For a class of compounds like dichlorophenoxyacetonitriles, a QSAR model could be developed to predict their potential herbicidal activity, toxicity, or receptor binding affinity based on molecular descriptors. These descriptors can be electronic (e.g., orbital energies, charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., logP). nih.govnih.gov QSAR studies have been successfully applied to phenoxy analogues and other halogenated compounds to correlate their structural features with specific biological endpoints. nih.govnih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, molecular docking could be used to investigate its potential interaction with biological targets, such as enzymes or receptors. For example, derivatives of 2,4-dichlorophenoxyacetic acid have been studied using molecular docking to test their ability to inhibit enzymes like COX-2. mdpi.com

Historical Development of Research on Dichlorophenoxy Derivatives in Chemical Science

The history of research into dichlorophenoxy derivatives is intrinsically linked to the development of synthetic plant auxins and selective herbicides during the 1940s. acs.org The foundational work was conducted by teams in both the UK and the US during World War II. mt.govwikipedia.org

In 1941, Robert Pokorny published the synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D), a pivotal moment in the field. wikipedia.orgacs.org This was followed by the discovery of its potent and selective herbicidal properties, capable of killing broadleaf weeds without harming grass crops. wikipedia.org This discovery revolutionized agriculture and led to the first successful selective herbicide, which was commercially released in 1946. byjus.commt.gov

The manufacturing process for these compounds typically involves the reaction of a chlorinated phenol (B47542) (like 2,5-dichlorophenol) with a compound containing the side chain, such as chloroacetic acid for 2,4-D. mt.gov The synthesis of the nitrile analogue, this compound, would similarly start from 2,5-dichlorophenol (B122974) but would likely involve a reaction with chloroacetonitrile.

This historical period spurred extensive research into the synthesis of various phenoxyacetic acid derivatives and the relationship between their chemical structure (e.g., the position of the chlorine atoms) and their biological activity. This foundational research established the dichlorophenoxy moiety as a key pharmacophore in agrochemistry and laid the groundwork for the synthesis and study of related functional group derivatives, including nitriles.

Current Research Landscape and Emerging Directions for this compound

While direct research focused on this compound is not widely published, the current research landscape for the broader class of dichlorophenoxy derivatives points to several emerging directions.

Medicinal Chemistry: A significant trend is the exploration of halogenated aromatic structures as scaffolds for new therapeutic agents. Researchers are synthesizing novel derivatives of compounds like 2,4-dichlorophenoxyacetic acid to create molecules with potential anti-inflammatory or other pharmacological activities. mdpi.com The nitrile group in this compound makes it a versatile chemical intermediate, potentially useful for synthesizing a variety of heterocyclic compounds that could be screened for biological activity, such as protein kinase inhibition. nih.gov

Environmental Science and Toxicology: The environmental fate and toxicology of chlorophenoxy compounds remain an active area of investigation. Studies focus on the degradation pathways of these molecules in soil and water, their potential metabolites, and their combined toxic effects on non-target organisms. acs.orginchem.org Given the persistence of some halogenated compounds, research into more biodegradable analogues or novel remediation techniques is a key objective. The toxicological profile of any new dichlorophenoxyacetonitrile would need thorough investigation. cdc.gov

Materials Science: The unique properties imparted by halogenation are of interest in materials science. While less common for this specific class, halogenated organic compounds are fundamental to the development of advanced materials, and the dichlorophenoxy scaffold could be explored for such applications. researchgate.net

For this compound specifically, future research would likely begin with fundamental synthesis and characterization, followed by screening for biological activity in agrochemical or pharmaceutical contexts. Its properties as a chemical intermediate could also be explored for the creation of novel, more complex molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Cl₂NO |

| Molecular Weight | 202.04 g/mol |

| Physical Form | Solid |

| InChI Key | KAVDBXFGOAPKHB-UHFFFAOYSA-N |

| CAS Number | 19933-28-5 |

Data sourced from supplier information. sigmaaldrich.com

Table 2: Comparison of Related Dichlorophenoxy Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Primary Functional Group | Key Area of Research |

|---|---|---|---|---|

| This compound | C₈H₅Cl₂NO | 202.04 | Nitrile | Chemical Intermediate |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Carboxylic Acid | Herbicide, Plant Growth Regulator |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Phenol | Chemical Intermediate, Metabolite |

| (2,4-Dichlorophenoxy)acetonitrile | C₈H₅Cl₂NO | 202.04 | Nitrile | Chemical Intermediate |

Data compiled from various chemical databases and research articles. nih.govsigmaaldrich.comphytobank.ca

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorophenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVDBXFGOAPKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,5 Dichlorophenoxy Acetonitrile and Its Precursors

Established Synthetic Pathways for Phenoxyacetonitriles

The traditional synthesis of phenoxyacetonitriles, including the 2,5-dichloro-substituted target compound, is generally achieved through a sequence of well-understood reactions. These methods are valued for their reliability and are built upon fundamental organic chemistry principles.

Nucleophilic Substitution Reactions Leading to Ether Linkages

The most common and direct method for forming the characteristic ether bond in phenoxyacetonitriles is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This pathway involves the reaction of a substituted phenol (B47542) with a haloacetonitrile. vulcanchem.com For the synthesis of 2-(2,5-dichlorophenoxy)acetonitrile, this translates to the O-alkylation of 2,5-dichlorophenol (B122974). researchgate.net

The reaction is typically conducted by first treating the phenol with a base to generate the more nucleophilic phenoxide ion. This is followed by the addition of an alkylating agent like bromoacetonitrile (B46782) or chloroacetonitrile. The phenoxide then displaces the halide in an SN2 reaction to form the desired phenoxyacetonitrile (B46853). Common bases used for this purpose include potassium carbonate (K₂CO₃), while acetone (B3395972) often serves as the solvent. nih.gov To enhance the reaction rate and yield, especially in biphasic systems, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed. journals.co.za A similar strategy has been successfully used to synthesize related compounds, such as reacting o-iodophenol with bromoacetonitrile in the presence of potassium carbonate and a crown ether to yield o-iodophenoxyacetonitrile. core.ac.uk

| Reactants | Base | Catalyst | Solvent | Conditions | Product | Reference |

| o-Iodophenol, Bromoacetonitrile | K₂CO₃ | 18-crown-6 ether | Acetone | 55 °C, 1h (Microwave) | 2-(2-Iodophenoxy)acetonitrile | core.ac.uk |

| 3,4-Dichlorophenol, 1,2-Dibromoethane | KOH | Tetrabutylammonium bromide | Toluene/Water | 60 °C, 3h | 1-Bromo-2-(3,4-dichlorophenoxy)ethane | journals.co.za |

| Hydroquinone, Ethyl 2-bromo-2-methylpropanoate | K₂CO₃ | NaI | Acetone | 65 °C (Reflux), 48h | Monosubstituted intermediate | nih.gov |

Cyanation Reactions for Nitrile Group Formation

An alternative synthetic approach involves forming the ether linkage first and then introducing the nitrile group. This can be accomplished by starting with a precursor like 2-(2,5-dichlorophenoxy)acetic acid or its derivatives. researchgate.net The carboxylic acid can be converted into a primary amide, 2-(2,5-dichlorophenoxy)acetamide, using standard amidation methods. Subsequently, the amide is subjected to a dehydration reaction using reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) to yield the target nitrile.

Direct cyanation is also a viable method. Alkyl nitriles are commonly formed via SN2-type reactions between an alkyl halide and a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orglibretexts.org In this context, a precursor like 1-bromo-2-(2,5-dichlorophenoxy)ethane could be reacted with a cyanide salt to produce the final product. Modern advancements have introduced transition-metal-catalyzed cyanations, which offer broader substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org

Utilization of Acetonitrile (B52724) in Reaction Media for Analog Synthesis

Acetonitrile is widely used as a polar aprotic solvent in organic synthesis due to its ability to dissolve a wide range of reactants and its chemical stability under many reaction conditions. ntnu.no In the synthesis of phenoxyacetonitrile derivatives and related compounds, it is frequently the solvent of choice for nucleophilic substitution and addition reactions. mdpi.comresearchgate.net

Beyond its role as a solvent, acetonitrile can also function as a reactant or a building block. ntnu.no Under strongly basic conditions, acetonitrile can be deprotonated to form a nucleophilic carbanion (⁻CH₂CN), which can then participate in C-C bond-forming reactions. For instance, this anion can react with aldehydes or ketones. ntnu.no Furthermore, in certain advanced catalytic systems, such as those involving nickel, acetonitrile can serve as the source of the cyanide group itself through the reductive cleavage of its C-C bond. wikipedia.org This dual role as both solvent and potential reactant makes it a versatile component in the synthesis of nitrile-containing compounds. ntnu.no

Design and Exploration of Novel Synthetic Routes

The quest for more efficient, sustainable, and versatile synthetic methods has driven research into novel pathways for producing phenoxyacetonitriles and their derivatives. This includes the development of stereoselective techniques and advanced catalytic systems.

Stereoselective Synthesis Approaches (if applicable)

The parent molecule, this compound, is achiral. However, stereoselectivity becomes a critical consideration when synthesizing derivatives with a substituent on the α-carbon of the acetonitrile unit (the carbon atom adjacent to the nitrile group). Such a substitution creates a chiral center, leading to the possibility of enantiomers.

Recent studies have explored the stereochemical outcomes of reactions on phenoxyacetonitrile scaffolds. For example, research on the nucleophilic fluorine substitution of 2-bromo-2-phenoxyacetonitriles has shown that the reaction mechanism can proceed through both SN1 and SN2 pathways. nii.ac.jprsc.org The choice of fluorinating agent and reaction conditions can influence the stereochemical outcome, leading to either inversion or racemization at the chiral center. nii.ac.jp This demonstrates that for α-substituted analogs of this compound, controlling the stereochemistry is a feasible, though challenging, objective.

Catalyst Development for Enhanced Synthesis Efficiency

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, milder reaction conditions, and greater selectivity. Several types of catalysts have been developed that are relevant to the synthesis of phenoxyacetonitriles.

Phase-Transfer Catalysts (PTCs) : As mentioned, catalysts like tetrabutylammonium bromide are effective in accelerating the Williamson ether synthesis by facilitating the transport of the phenoxide nucleophile across the phase boundary between an aqueous and an organic layer. journals.co.za This improves reaction rates and allows for milder conditions.

Palladium Catalysts : Palladium complexes are exceptionally versatile and have been used in various C-C and C-N bond-forming reactions. In the context of phenoxyacetonitrile synthesis, palladium catalysts are crucial for Suzuki or Stille cross-coupling reactions to build complex aryl precursors. core.ac.uk They are also widely used for the cyanation of aryl halides, providing a powerful method for introducing the nitrile group onto the aromatic ring if the synthesis is designed in that manner. wikipedia.orgacs.org

Rhodium and Nickel Catalysts : Other transition metals have also been employed. Rhodium-based catalysts have been developed for the directed C-H cyanation of arenes, offering a novel way to introduce a nitrile group directly onto a C-H bond. nih.gov Nickel catalysts are a more cost-effective alternative to palladium for cyanation reactions and can even use acetonitrile as the cyanide source. wikipedia.org

| Catalyst Type | Example | Application in Synthesis | Benefit | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | O-alkylation of phenols (Ether formation) | Increases reaction rate, improves efficiency in biphasic systems. | journals.co.za |

| Palladium Catalyst | Pd(PPh₃)₄ | Suzuki cross-coupling of aryl halides; Cyanation of aryl halides. | Builds complex precursors; provides a robust method for nitrile introduction. | core.ac.ukwikipedia.org |

| Rhodium Catalyst | Rhodium complexes | Directed C-H cyanation of arenes. | Allows for direct functionalization of C-H bonds, increasing atom economy. | nih.gov |

| Nickel Catalyst | Nickel complexes | Cyanation of alkyl/aryl halides. | Cost-effective alternative to palladium; can use acetonitrile as a cyanide source. | wikipedia.org |

Green Chemistry Principles in the Synthesis of this compound

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles across the chemical industry. The synthesis of this compound, a significant intermediate in various chemical manufacturing processes, is an area where these principles can be effectively implemented to minimize environmental impact and enhance efficiency. The traditional synthesis typically involves the Williamson ether synthesis, reacting 2,5-dichlorophenol with a haloacetonitrile. Greener approaches focus on improving the synthesis of the precursors and optimizing the etherification step itself.

The core tenets of green chemistry applicable to the synthesis of this compound include the use of less hazardous chemical syntheses, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of derivatives, and catalysis.

A significant advancement in the synthesis of precursors like 2,5-dichlorophenol involves moving away from methods that generate substantial waste. For instance, an improved process for creating 2,5-dihalogenated phenols from 2,5-dihalogen anilines has been developed. This method involves diazotization followed by hydrolysis at elevated temperatures (150-250 °C) in the presence of a strong inorganic acid, which can significantly increase the yield to over 95%. justia.com One patented method describes achieving a 98.8% yield of 2,5-dichlorophenol by adding a mixture of 2,5-dichloroaniline (B50420) in sulfuric acid to a 72% sulfuric acid solution at 175 °C, while continuously removing the product via steam distillation. justia.com This process not only improves yield but also allows for the recycling of the aqueous acid phase, thereby reducing waste. justia.comgoogle.com

For the nitrile component, green methodologies focus on avoiding toxic cyanides. nih.gov Alternative, more sustainable routes for nitrile synthesis include the dehydration of aldoximes. One such green protocol utilizes an inexpensive and less toxic reagent, ferric chloride (FeCl₃) on a silica (B1680970) gel support, under solvent-free conditions. This method offers good to excellent yields and simplifies the work-up process. tandfonline.com Another innovative approach involves the one-pot synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride using ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) as both the reaction medium and catalyst. This metal-free and solvent-free system has shown high yields (66-99%) for various aldehydes at a relatively low temperature of 70 °C. acs.orgacs.org

In the final etherification step to produce this compound, phase-transfer catalysis (PTC) represents a significant green improvement. crdeepjournal.orgptfarm.pl PTC facilitates the reaction between the water-soluble phenoxide salt and the water-insoluble haloacetonitrile by transporting the anion reactant from the aqueous phase to the organic phase. crdeepjournal.org This technique often eliminates the need for hazardous, anhydrous organic solvents, increases reaction rates, and can lead to higher yields and product purity. ptfarm.pl The use of solid-liquid phase transfer catalysis can be particularly advantageous, offering controlled temperatures and 100% selectivity in some cases, a significant improvement over liquid-liquid PTC which can be slower and produce by-products. crdeepjournal.org

The following tables summarize and compare different synthetic approaches based on green chemistry principles.

Table 1: Comparison of Synthetic Methods for 2,5-Dichlorophenol

| Method | Starting Material | Reagents/Conditions | Yield | Green Chemistry Advantages |

|---|---|---|---|---|

| Conventional Diazotization/Hydrolysis | 2,5-Dichloroaniline | Aqueous acid, temperatures <140 °C | ~70% | Fewer advantages, potential for significant waste generation. justia.com |

| Improved High-Temp Hydrolysis | 2,5-Dichloroaniline | Concentrated H₂SO₄, 175 °C, steam distillation | 98.8% | High yield, continuous product removal, potential for acid recycling. justia.com |

| Hydrolysis via Dilute Acid under HTHP | 2,5-Dichloroaniline | Dilute inorganic acid, high temperature, high pressure | High | Reduces raw material consumption, simple workup, water can be recycled, reducing wastewater. google.com |

Table 2: Green Approaches for Nitrile Synthesis

| Method | Starting Material | Catalyst/Reagent | Conditions | Green Chemistry Advantages |

|---|---|---|---|---|

| Dehydration of Aldoximes | Aldoxime | FeCl₃-silica | Solvent-free, 110 °C | Inexpensive and less toxic reagent, solvent-free, simple workup, high yields. tandfonline.com |

| One-pot from Aldehydes | Aldehyde, NH₂OH·HCl | Ionic Liquid [BMIm][Cl] | 70 °C | Metal-free, avoids toxic cyanides, high yields, potential use of biomass-derived aldehydes. acs.orgacs.org |

| Ammoxidation of Alcohols | Alcohol, aq. NH₃ | Nitrogen-doped graphene-layered non-noble metal oxides | O₂ as oxidant | Environmentally benign, uses aqueous ammonia (B1221849), avoids toxic cyanides, potential for renewable feedstocks. nih.gov |

Chemical Reactivity and Derivatization Studies of 2 2,5 Dichlorophenoxy Acetonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group in 2-(2,5-Dichlorophenoxy)acetonitrile is a versatile functional group that can undergo a range of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis Reactions and Carboxylic Acid Formation

The hydrolysis of nitriles is a common method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. nih.gov The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine anion. nih.govepa.gov This intermediate is then protonated by water to give an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the carboxylic acid. epa.gov The hydrolysis of amides generally requires catalysis by acid or base to proceed at a reasonable rate. europa.eu

| Catalyst | General Conditions | Product |

| Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | 2-(2,5-Dichlorophenoxy)acetic acid |

| Base (e.g., NaOH, KOH) | Aqueous solution, heat, followed by acidification | 2-(2,5-Dichlorophenoxy)acetic acid |

Reduction Reactions to Amines

The nitrile group can be reduced to a primary amine, a valuable transformation in organic synthesis. Several reducing agents can accomplish this conversion. Catalytic hydrogenation is a widely used method, often employing catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. google.comnih.gov The reaction typically requires elevated temperature and pressure. google.com For instance, the hydrogenation of nitriles to primary amines has been successfully carried out using nickel, palladium, or platinum catalysts at temperatures of 100-200°C and pressures of 5-30 bar. google.com

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles on its own but can do so in the presence of catalysts like Raney nickel or cobalt chloride. google.compressbooks.pub A study on the reduction of aliphatic nitro compounds to amines utilized sodium borohydride in combination with nickelous chloride. diva-portal.org

For this compound, reduction would yield 2-(2,5-Dichlorophenoxy)ethanamine. Given the stability of the aromatic chlorine atoms to many reducing conditions, these methods are expected to be applicable.

| Reagent/Catalyst | Conditions | Product |

| H₂/Raney Ni | High pressure, elevated temperature | 2-(2,5-Dichlorophenoxy)ethanamine |

| H₂/Pd/C | High pressure, elevated temperature | 2-(2,5-Dichlorophenoxy)ethanamine |

| LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | 2-(2,5-Dichlorophenoxy)ethanamine |

| NaBH₄/NiCl₂ | Methanol (B129727) or other protic solvent | 2-(2,5-Dichlorophenoxy)ethanamine |

Cycloaddition and Condensation Reactions for Heterocycle Synthesis

The nitrile group is a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition and condensation reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition, which can be used to form five-membered heterocycles. wikipedia.orgorganic-chemistry.org For instance, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole, although this specific reaction with this compound is not documented. A more common application of the Huisgen cycloaddition involves the reaction of an organic azide with an alkyne to form a 1,2,3-triazole. wikipedia.orgorganic-chemistry.org It is conceivable that derivatives of this compound could be elaborated to participate in such reactions. For example, the synthesis of 1,2,3-triazoles has been achieved through the copper(I)-catalyzed cycloaddition of azides with terminal alkynes. nih.gov

Furthermore, arylacetonitriles can participate in reactions leading to the formation of other heterocyclic systems. For example, the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with cyanoacetohydrazide has been used as a starting point for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives. google.comresearchgate.net While this example starts from a related acid chloride, it highlights the utility of the phenoxyacetyl moiety in building heterocyclic structures.

| Reactants | Reaction Type | Potential Heterocyclic Product |

| Organic Azide | 1,3-Dipolar Cycloaddition | Tetrazole derivative |

| Cyanoacetohydrazide (from related acid chloride) | Condensation/Cyclization | 1,3,4-Oxadiazole or 1,2,4-Triazole |

Reactivity of the Dichlorophenoxy Moiety

The dichlorinated phenyl ring in this compound is subject to reactions typical of substituted aromatic compounds, including electrophilic aromatic substitution and reactions specific to the halogen substituents.

Electrophilic Aromatic Substitution Reactions

The chlorine atoms on the aromatic ring are deactivating, electron-withdrawing groups, which make electrophilic aromatic substitution reactions slower than on unsubstituted benzene. They are, however, ortho-, para-directing. In this compound, the ether oxygen is an activating, ortho-, para-directing group. The combined directing effects of these substituents will determine the position of incoming electrophiles.

A common electrophilic aromatic substitution is nitration. The nitration of 1,4-dichlorobenzene, a structurally related compound, yields 1,4-dichloro-2-nitrobenzene. prepchem.comwikipedia.org This suggests that in this compound, nitration would likely occur at one of the positions ortho to the activating ether linkage, which are also not sterically hindered by the chlorine atoms.

Another important reaction is Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.cnorganic-chemistry.org The acyl group is deactivating, which generally prevents polyacylation. organic-chemistry.org For this compound, acylation would be expected to occur at the positions activated by the ether group and directed by the chlorine atoms.

| Reaction | Reagents | Expected Product Position |

| Nitration | HNO₃/H₂SO₄ | Position 4 or 6 on the phenoxy ring |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Position 4 or 6 on the phenoxy ring |

Halogen-Specific Reactions on the Aromatic Ring

The chlorine atoms on the aromatic ring can be replaced through various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples aryl halides with amines to form aryl amines. wikipedia.orgrug.nllibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. While direct examples with this compound are scarce, the Buchwald-Hartwig amination has been successfully applied to related dichloroanisoles.

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by a copper(I) salt. The Sonogashira coupling has been used in the synthesis of complex molecules, including those with dihalogenated pyridine (B92270) rings. nih.govnih.gov

These cross-coupling reactions offer a powerful strategy for the derivatization of the dichlorophenoxy moiety of this compound, allowing for the introduction of a wide variety of substituents. The relative reactivity of the two chlorine atoms would depend on their electronic and steric environment.

| Reaction | Reagents | Product Type |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted phenoxyacetonitrile (B46853) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, base | Alkynyl-substituted phenoxyacetonitrile |

Formation of Complex Chemical Intermediates and Analogs

The reactivity of the nitrile group and the ether linkage in this compound allows for its conversion into a variety of more complex chemical structures. These transformations are crucial for developing new compounds and for creating derivatives suitable for detailed analytical study.

Synthesis of Esters, Amides, and Other Derivatives

The chemical versatility of this compound facilitates the synthesis of a range of derivatives, primarily through reactions involving the nitrile functional group. The initial and often pivotal step in many of these synthetic routes is the hydrolysis of the nitrile to its corresponding carboxylic acid, 2-(2,5-dichlorophenoxy)acetic acid. This transformation can be achieved under either acidic or alkaline conditions. libretexts.orgchemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Heating this compound under reflux with a dilute mineral acid, such as hydrochloric acid, yields 2-(2,5-dichlorophenoxy)acetic acid and the corresponding ammonium salt. libretexts.orgchemguide.co.uk

Alkaline-Catalyzed Hydrolysis:

Alternatively, refluxing the nitrile with an aqueous solution of a base like sodium hydroxide produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Once 2-(2,5-dichlorophenoxy)acetic acid is formed, it serves as a versatile intermediate for the synthesis of esters and amides.

Esterification:

Esters of 2-(2,5-dichlorophenoxy)acetic acid can be synthesized through various established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2,4-dichlorophenoxyacetate, a structurally similar compound, has been achieved by reacting 2,4-dichlorophenoxyacetic acid with methanol. google.com Another method involves the reaction of the sodium salt of the corresponding phenol (B47542) with an alkyl chloroacetate. google.com

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-(2,5-Dichlorophenoxy)acetic acid | Methanol | Acid catalyst, heat | Methyl 2-(2,5-dichlorophenoxy)acetate |

| 2-(2,5-Dichlorophenoxy)acetic acid | Ethanol | Acid catalyst, heat | Ethyl 2-(2,5-dichlorophenoxy)acetate |

| Sodium 2,5-dichlorophenoxide | Methyl chloroacetate | Heat | Methyl 2-(2,5-dichlorophenoxy)acetate |

Amidation:

Amides of 2-(2,5-dichlorophenoxy)acetic acid can be prepared by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The resulting 2-(2,5-dichlorophenoxy)acetyl chloride can then be reacted with ammonia or a primary or secondary amine to yield the corresponding primary, secondary, or tertiary amide. libretexts.org The synthesis of various amides from different carboxylic acids has been well-documented, often employing coupling reagents to facilitate the reaction. nih.govafjbs.com For example, N-substituted amides of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized by reacting the corresponding acid with various amines. mdpi.comresearchgate.net

Table 2: Representative Amidation Reactions

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| 2-(2,5-Dichlorophenoxy)acetyl chloride | Ammonia | --- | 2-(2,5-Dichlorophenoxy)acetamide |

| 2-(2,5-Dichlorophenoxy)acetyl chloride | Methylamine | --- | N-Methyl-2-(2,5-dichlorophenoxy)acetamide |

| 2-(2,5-Dichlorophenoxy)acetic acid | Aniline | Coupling agent | N-Phenyl-2-(2,5-dichlorophenoxy)acetamide |

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a frequently employed strategy to improve the analytical properties of a target compound for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For a compound like this compound and its primary hydrolysis product, 2-(2,5-dichlorophenoxy)acetic acid, derivatization can enhance volatility, improve thermal stability, and introduce a functionality that is more readily detectable.

For GC analysis, the carboxylic acid derivative, 2-(2,5-dichlorophenoxy)acetic acid, is often converted into a more volatile ester, such as the methyl ester. This is a common practice for the analysis of the structurally related herbicide, 2,4-D. fao.org Esterification can be achieved using various reagents, including diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst.

For HPLC analysis, derivatization may be employed to introduce a chromophore or fluorophore to enhance UV or fluorescence detection. While the aromatic ring of this compound provides some UV absorbance, derivatization of the corresponding carboxylic acid can improve sensitivity and selectivity. For instance, the carboxylic acid can be reacted with a fluorescent labeling agent.

The synthesis of various derivatives also aids in structural confirmation through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the formation of amide derivatives of the related 2-(2,4-dichlorophenoxy)acetic acid has been used to generate compounds for spectral analysis and characterization. mdpi.comresearchgate.net

Table 3: Derivatization Techniques for Analytical Characterization

| Analytical Technique | Analyte | Derivatization Reaction | Derivatizing Agent | Purpose of Derivatization |

| Gas Chromatography (GC) | 2-(2,5-Dichlorophenoxy)acetic acid | Esterification | Methanol/Acid Catalyst | Increase volatility and thermal stability |

| High-Performance Liquid Chromatography (HPLC) | 2-(2,5-Dichlorophenoxy)acetic acid | Amidation | Fluorescent Amine | Enhance detection sensitivity |

| Mass Spectrometry (MS) | 2-(2,5-Dichlorophenoxy)acetic acid | Esterification/Amidation | Various Alcohols/Amines | Facilitate structural elucidation |

Theoretical and Computational Chemistry of 2 2,5 Dichlorophenoxy Acetonitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

There are currently no published studies detailing the quantum chemical calculations for 2-(2,5-dichlorophenoxy)acetonitrile. Such studies would be invaluable for understanding its fundamental properties.

Density Functional Theory (DFT) for Molecular Geometry, Conformational Analysis, and Vibrational Spectra

No specific Density Functional Theory (DFT) calculations for this compound have been reported. DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It could be employed to determine the optimized molecular geometry, explore the conformational landscape by identifying different stable rotamers and their relative energies, and predict the vibrational frequencies that correspond to its infrared and Raman spectra.

Ab Initio Methods for Electronic Structure Elucidation

Similarly, there is a lack of research applying ab initio methods to elucidate the electronic structure of this compound. Ab initio calculations, which are based on first principles without the inclusion of experimental data, could provide precise information about the molecule's orbital energies, electron distribution, and other key electronic properties.

Molecular Dynamics and Simulations for Conformation and Interactions

No molecular dynamics (MD) simulations for this compound have been documented. MD simulations would be instrumental in understanding the conformational dynamics of the molecule over time and its interactions with solvent molecules or biological macromolecules. These simulations could reveal how the molecule behaves in different environments, which is crucial for predicting its physical and biological properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational predictions of the spectroscopic parameters (NMR, IR, UV-Vis) for this compound are not present in the scientific literature. Theoretical calculations are often used to complement experimental spectroscopic data by helping with the assignment of signals and providing a deeper understanding of the underlying electronic transitions and vibrational modes.

Computational Studies on Reactivity and Reaction Mechanisms

There are no computational studies focused on the reactivity and reaction mechanisms of this compound. Such research could predict the most likely sites for electrophilic and nucleophilic attack, determine the stability of potential intermediates, and map out the energy profiles of various reaction pathways. This information would be highly beneficial for synthetic chemists looking to utilize this compound in further reactions.

Based on a comprehensive review of scientific literature, there is a significant lack of specific research on the environmental transformation and degradation pathways of the chemical compound This compound .

The available body of research predominantly focuses on the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its various salts and esters. While structurally related, the environmental fate and degradation mechanisms of this compound cannot be scientifically extrapolated from data on 2,4-D without direct experimental evidence.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the photochemical degradation, biodegradation, and associated products and metabolites specifically for this compound as per the requested outline. The necessary data regarding its direct and indirect photolysis, as well as its microbial degradation in soil and water systems, are not present in the current scientific literature found.

Further research and targeted studies are required to elucidate the environmental behavior and degradation pathways of this compound.

Environmental Transformation and Degradation Pathways of 2 2,5 Dichlorophenoxy Acetonitrile

Environmental Partitioning and Transport Behavior Modeling

The environmental mobility and fate of 2-(2,5-Dichlorophenoxy)acetonitrile are governed by its partitioning behavior between soil, water, and air, as well as its transport within these compartments. Modeling these processes is crucial for predicting the potential for groundwater contamination and long-range transport.

Soil Adsorption and Mobility:

The tendency of an organic compound to adsorb to soil is a key factor controlling its mobility. This is often quantified by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. While specific experimental Koc values for this compound are scarce, data for the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D) provide valuable insights.

Reported Koc values for 2,4-D vary, with averages ranging from approximately 20 to 117 mL/g. inchem.orgcdc.govfao.orgnih.gov A study on various soils found Koc values for 2,4-D to be in the range of 34-79 mL/g, with an average of 48 mL/g. inchem.org In general, phenoxyacetic acids are considered to have high to very high mobility in soil. nih.gov The adsorption of these compounds is influenced by soil pH and organic matter content, with sorption generally increasing with lower pH and higher organic carbon. cdc.govnih.gov For instance, the mean adsorption coefficient (Kd) of 2,4-D was found to be higher at pH 5 than at pH 7. cdc.gov

Volatilization:

The potential for a chemical to volatilize from soil or water surfaces is determined by its vapor pressure and Henry's Law constant. For many phenoxy herbicides, volatilization can be a significant dissipation pathway, especially for the more volatile ester forms. sigmaaldrich.com However, for the acid form of 2,4-D, the Henry's Law constant is low, indicating that it is essentially nonvolatile from water and moist soil surfaces. nih.gov

While specific data for this compound is not available, its potential for volatilization can be estimated based on its structure. The presence of the nitrile group may influence its vapor pressure compared to the carboxylic acid group. The potential for volatilization of per- and poly-fluoroalkyl substances (PFAS) has been shown to be influenced by their transition to nonionic forms in organic matrices, a factor that could also be relevant for phenoxyacetonitriles in certain environmental compartments. nih.gov

Environmental Transport Modeling:

Reactive transport models are used to simulate the movement and degradation of contaminants in the environment. These models integrate physical processes like advection and dispersion with biogeochemical reactions such as hydrolysis and biodegradation. nih.gov For phenoxy herbicides, such models have been used to evaluate their natural attenuation in aquifers and to understand the interplay between transport and degradation processes. nih.gov

Modeling the environmental transport of this compound would require input parameters such as its hydrolysis rate constants, soil and water partitioning coefficients (Kd and Koc), and biodegradation rates. In the absence of specific experimental data for this compound, values from structurally similar chemicals like 2,4-D are often used as surrogates. For example, a controlled-release kinetics model for 2,4-D has been developed using Fick's second law of diffusion. nih.gov Such models are essential for assessing the potential risk of groundwater contamination and for developing effective remediation strategies.

The following table presents a summary of relevant environmental fate parameters for the analogous compound 2,4-D, which can be used to estimate the behavior of this compound.

Table 2: Environmental Fate Parameters for 2,4-Dichlorophenoxyacetic Acid (2,4-D) as an Analog for this compound

| Parameter | Value | Reference |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 20 - 117 mL/g | inchem.orgcdc.govfao.orgnih.gov |

| Soil Adsorption Coefficient (Kd) | 0.08 - 1.11 mL/g | inchem.org |

| Log Kow (Octanol-Water Partition Coefficient) | pH 5: 2.14; pH 7: 0.177 | orst.edu |

| Henry's Law Constant | 8.6 x 10⁻⁶ atm·m³/mol | orst.edu |

| Water Solubility | pH 5: 29,934 mg/L; pH 7: 44,558 mg/L | orst.edu |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,5-Dichlorophenoxy)acetamide |

| 2-(2,5-Dichlorophenoxy)acetic acid |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2,4,5-Trichlorophenoxyacetic acid |

Advanced Analytical Method Development for 2 2,5 Dichlorophenoxy Acetonitrile and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 2-(2,5-Dichlorophenoxy)acetonitrile and its metabolites from complex sample matrices, enabling their individual identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.

For the analysis of related phenoxyacetic acid herbicides, reversed-phase chromatography is a common approach. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). semanticscholar.orgpsu.edu The pH of the aqueous phase is a critical parameter, often acidified with formic acid or o-phosphoric acid to ensure that the acidic analytes are in their protonated form, leading to better retention and peak shape. semanticscholar.orgpsu.edu

Gradient elution, where the composition of the mobile phase is changed over time, is often preferred over isocratic elution (constant mobile phase composition) for complex samples containing analytes with a wide range of polarities. A "scouting gradient," for instance from 5% to 95-100% acetonitrile, can be an effective starting point for method development. lcms.cz The flow rate and column temperature are also optimized to achieve the best separation efficiency and analysis time. psu.edu

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analytes at a specific wavelength. semanticscholar.org For enhanced selectivity and sensitivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). epa.govresearchgate.net

Table 1: Example HPLC Method Parameters for Phenoxyacetic Acid Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | semanticscholar.orgpsu.edu |

| Mobile Phase | Acetonitrile and water with 0.2% formic acid | semanticscholar.org |

| Elution Mode | Isocratic or Gradient | semanticscholar.orglcms.cz |

| Flow Rate | 1.0 - 1.2 mL/min | psu.edu |

| Detector | Diode Array Detector (DAD) or UV-Vis | semanticscholar.org |

| Injection Volume | 5 - 10 µL | semanticscholar.org |

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile analytes like the acidic metabolites of this compound, a derivatization step is essential to increase their volatility and thermal stability. researchgate.net

Derivatization Strategies: Derivatization chemically modifies the analyte to make it suitable for GC analysis. Common strategies for acidic herbicides include:

Esterification: This is a widely used method where the carboxylic acid group is converted into an ester, typically a methyl ester. Reagents like diazomethane (B1218177) or boron trifluoride-methanol can be used for this purpose. epa.gov Trimethylsulfonium hydroxide (B78521) (TMSH) is another reagent that can be used for methylation directly on the adsorbent surface or in the GC injection port. researchgate.net

Silylation: This process replaces active hydrogens (e.g., in carboxyl and hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.commdpi.com Silylation reduces the polarity and hydrogen bonding of the analyte, improving its chromatographic behavior. chemcoplus.co.jp

Acylation: This involves the introduction of an acyl group. For compounds with amine or hydroxyl groups, acylation with fluorinated anhydrides can enhance detectability by electron capture detectors. chemcoplus.co.jp

Pentafluorobenzylation: Herbicides containing phenol (B47542) and carboxyl groups can be derivatized using pentafluorobenzyl bromide (PFBB). This is particularly useful for analysis with an electron capture detector (GC-ECD). researchgate.netoup.com

After derivatization, the sample is injected into the GC system. The separation is achieved on a capillary column, such as a DB-5 or a Durabond-5MS, which has a nonpolar stationary phase. epa.govbibliotekanauki.pl The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. epa.gov Helium or nitrogen is typically used as the carrier gas. epa.govbibliotekanauki.pl Detection is most commonly performed using a mass spectrometer (GC-MS), which provides both identification and quantification of the analytes. epa.gov

Table 2: Example GC Method Parameters for Derivatized Phenoxy Acid Herbicides

| Parameter | Condition | Source |

| Derivatization Reagent | Boron trifluoride-methanol (Methylation) | epa.gov |

| Column | Durabond-5MS capillary column, 30 m x 0.25 mm i.d., 0.25 µm film thickness | epa.gov |

| Carrier Gas | Helium | epa.gov |

| Oven Temperature Program | 80°C (1.2 min), then ramp to 320°C at 20°C/min, hold for 2.0 min | epa.gov |

| Injection Mode | Splitless | epa.gov |

| Detector | Mass Spectrometer (MS) | epa.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are employed to gain detailed structural information.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of each carbon signal is characteristic of its functional group and local environment. pitt.edu ¹³C NMR spectra are often simpler than ¹H NMR spectra due to the low natural abundance of the ¹³C isotope and proton decoupling techniques.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei within the molecule, which is crucial for unambiguous structure elucidation. pitt.edu For quantitative analysis (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the concentration of a substance when an internal standard is used. researchgate.net

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both the identification and quantification of this compound and its metabolites.

When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical system. In MS, the analyte is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is often unique to a specific compound and serves as a "fingerprint" for its identification.

Tandem mass spectrometry (MS/MS) offers even greater selectivity and sensitivity. In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and then one or more of its characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and is widely used for quantitative analysis in complex matrices. For instance, in the analysis of 2,4-D, specific parent-daughter ion transitions are monitored for quantification and confirmation. epa.gov Isotope-labeled internal standards, such as ¹³C-labeled versions of the analyte, are often used to improve the accuracy and precision of quantification. isotope.com

For example, in the analysis of human urine, online solid phase extraction-high performance liquid chromatography-tandem mass spectrometry has been used for the quantification of urinary conjugates of 2,5-dichlorophenol (B122974), a potential metabolite. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of functional groups such as C≡N (nitrile), C-O (ether), and C-Cl (chloro) in the this compound molecule. While IR can be used for preliminary dereplication in natural product analysis, its primary role is often qualitative. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule. For quantitative analysis, the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law. sci-hub.se UV-Vis detectors are commonly used in HPLC for the quantification of analytes. sci-hub.se The UV-Vis spectrum of a related compound, 2,4-dichlorophenoxyacetic acid, shows characteristic absorption peaks in the UV region. researchgate.net The solvent can influence the position and intensity of the absorption bands. researchgate.net

Table 3: Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Application | Source |

| NMR | Detailed molecular structure, connectivity, and quantification | Structural elucidation and purity assessment | pitt.eduresearchgate.net |

| MS and MS/MS | Molecular weight, fragmentation pattern, and quantification | Identification and highly sensitive quantification | epa.govnih.gov |

| IR | Presence of functional groups | Qualitative identification of functional groups | researchgate.net |

| UV-Vis | Electronic transitions, presence of chromophores, and quantification | Quantification in HPLC and characterization of electronic structure | sci-hub.seresearchgate.net |

Development of Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

The sensitive and selective determination of this compound and its potential metabolites or derivatives in various matrices necessitates the development of sophisticated analytical methodologies. Hyphenated analytical techniques, which couple a separation technique with a detection technique, are indispensable for this purpose. ajpaonline.comajrconline.org These methods offer enhanced resolution, sensitivity, and specificity compared to standalone techniques. ajrconline.orgactascientific.com Among the most powerful and widely used hyphenated systems for the analysis of organic micropollutants are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. ajrconline.org This technique is particularly well-suited for the analysis of polar, thermolabile, or high molecular weight compounds that are not amenable to GC analysis. actascientific.com For the analysis of this compound and its potential metabolites, which may include hydroxylated or conjugated species, LC-MS/MS offers a robust analytical solution.

Method development for LC-MS/MS analysis would involve the optimization of several key parameters. A reversed-phase HPLC separation is a common starting point, utilizing a C18 column to separate the analyte of interest from matrix components based on polarity. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or acetic acid, is optimized to achieve good chromatographic peak shape and retention.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Related Dichlorophenoxy Compound

| Parameter | Setting |

| Liquid Chromatograph | Applied Biosystems API5000 |

| Column | Synergi Hydro-RP (4.6 x 75 mm, 4-µm) |

| Mobile Phase A | Water with 0.1% acetic acid |

| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) with 0.1% acetic acid |

| Gradient | Isocratic at 45:55 (A:B) |

| Injection Volume | 10 µL |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Source | Negative-ion Atmospheric Pressure Chemical Ionization (APCI) |

| Temperature | 450°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This data is based on a method for (2,4-dichlorophenoxy)acetic acid and serves as a starting point for the development of a method for this compound. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. actascientific.com this compound, being a relatively small molecule, is a good candidate for GC-MS analysis. However, its metabolites may require derivatization to increase their volatility and thermal stability. nih.gov A common derivatization technique is silylation, which converts polar functional groups like hydroxyls into less polar and more volatile trimethylsilyl ethers. nih.gov

In a typical GC-MS method, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.

For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, providing enhanced sensitivity and selectivity. While a specific GC-MS method for this compound is not detailed in available literature, methods for similar compounds, such as the analysis of 2,4-dichloroanisole (B165449) (a metabolite of 2,4-D), can be adapted. epa.gov

Table 2: Representative GC-MS Parameters for Analysis of a Related Dichlorophenoxy Derivative

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Temperature Program | Initial 60°C, ramp to 280°C |

| Mass Spectrometer | Single Quadrupole or Triple Quadrupole |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

This data represents a typical setup for the analysis of similar chlorinated aromatic compounds and would require optimization for this compound and its derivatives. epa.gov

The development of such hyphenated analytical techniques is crucial for the accurate quantification and identification of this compound and its metabolites in environmental and biological samples, enabling a better understanding of its fate and behavior.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Dichlorophenoxy)acetonitrile?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2,5-dichlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to facilitate ether bond formation. Reaction optimization may require temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent side reactions. Purification typically involves solvent extraction, column chromatography, or recrystallization from ethanol .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the dichlorophenoxy group (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and the acetonitrile moiety (C≡N stretch at ~2250 cm⁻¹ in IR).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 202.04 (C₈H₅Cl₂NO) to resolve discrepancies in reported molecular weights .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture, strong oxidizers, or metals (e.g., Fe³⁺), which may catalyze degradation. Regular stability testing via TLC or HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular weights for this compound?

- Methodological Answer : Discrepancies (e.g., 186.04 vs. 202.04 g/mol) may arise from incorrect source data or misannotation. Cross-validate using:

- Theoretical Calculation : Compute the exact mass from the molecular formula (C₈H₅Cl₂NO: 202.04 g/mol).

- Experimental Confirmation : Perform HRMS or elemental analysis (C, H, N, Cl content) to verify the correct value. Discrepancies in older literature (e.g., ) may reflect outdated measurement techniques .

Q. What reaction mechanisms explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine substituents enhance the electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation and reductive elimination. Solvent choice (e.g., DMF vs. THF) and base (e.g., Cs₂CO₃) critically influence yield .

Q. What biological screening strategies are appropriate for identifying targets of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) can quantify affinity.

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with proteins sharing structural homology to known dichlorophenoxy-binding domains .

Q. How does the electronic configuration of this compound influence its spectroscopic properties?

- Methodological Answer : The chlorine atoms induce a meta-directing effect, altering the electron density distribution. This results in distinct UV-Vis absorption peaks (e.g., λmax ~270 nm in acetonitrile) and downfield shifts in ¹³C NMR for the carbons adjacent to chlorine. Time-Dependent Density Functional Theory (TD-DFT) simulations can correlate experimental spectra with electronic transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies (e.g., in ethanol vs. hexane) may reflect polymorphic forms or impurities. Conduct systematic solubility tests using standardized protocols (e.g., shake-flask method at 25°C). Characterize crystalline forms via X-ray diffraction (XRD) to rule out polymorphism. Purity-adjusted phase diagrams can clarify solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.